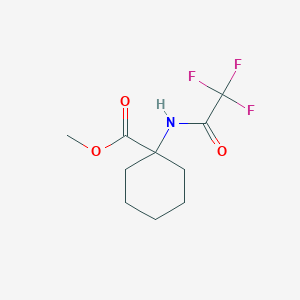
Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H14F3NO3 and a molecular weight of 253.22 g/mol . This compound is known for its unique structure, which includes a trifluoroacetamido group attached to a cyclohexane ring, making it a valuable entity in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a base, followed by esterification with methanol . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetamido group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroacetamido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid
- 4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid
Uniqueness
Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate stands out due to its specific trifluoroacetamido group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and precise chemical transformations .
Properties
CAS No. |
61274-27-9 |
|---|---|
Molecular Formula |
C10H14F3NO3 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
methyl 1-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14F3NO3/c1-17-8(16)9(5-3-2-4-6-9)14-7(15)10(11,12)13/h2-6H2,1H3,(H,14,15) |
InChI Key |
WNPMJNABCJLRRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















